MRS2298

Descripción

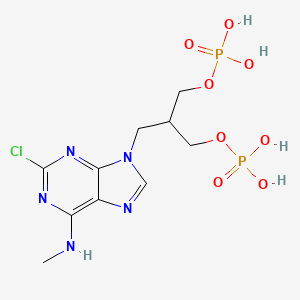

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H16ClN5O8P2 |

|---|---|

Peso molecular |

431.66 g/mol |

Nombre IUPAC |

[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-phosphonooxypropyl] dihydrogen phosphate |

InChI |

InChI=1S/C10H16ClN5O8P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23-25(17,18)19)4-24-26(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22) |

Clave InChI |

GMCUIIHBWNOHIM-UHFFFAOYSA-N |

SMILES |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O |

SMILES canónico |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MRS2298; MRS 2298; MRS-2298. |

Origen del producto |

United States |

Foundational & Exploratory

MRS2298: A Technical Guide to its Mechanism of Action as a P2Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2298 is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). By specifically blocking the P2Y1 receptor, this compound inhibits the initial phase of ADP-induced platelet aggregation and other physiological responses mediated by this receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, selectivity, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays used to characterize this antagonist are also provided.

Introduction

The P2Y1 receptor is a crucial component in hemostasis and thrombosis. Upon vascular injury, ADP is released from dense granules of activated platelets and red blood cells, activating both P2Y1 and P2Y12 receptors on the platelet surface. The P2Y1 receptor, coupled to the Gq/11 family of G proteins, is primarily responsible for platelet shape change and the initial, transient phase of aggregation. Its downstream signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Given its critical role in initiating platelet aggregation, the P2Y1 receptor is a significant target for the development of antiplatelet therapies. This compound has emerged as a valuable pharmacological tool for studying P2Y1 receptor function and as a lead compound for the development of novel antithrombotic agents.

Mechanism of Action

This compound is an acyclic N6-methyladenosine 3',5'-bisphosphate analogue that acts as a competitive antagonist at the P2Y1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist ADP and inhibiting the subsequent intracellular signaling cascade.

P2Y1 Receptor Signaling Pathway

The binding of ADP to the P2Y1 receptor initiates a signaling cascade that is effectively blocked by this compound. The pathway is illustrated in the diagram below.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Species | Receptor | Value | Assay Type |

| Kᵢ | Human | P2Y1 | 29.6 nM | Radioligand Binding Assay |

| IC₅₀ | Human | P2Y1 | 62.8 nM | ADP-induced Platelet Aggregation |

| IC₅₀ | Human | P2Y1 | 810 nM | ADP-induced Ca²⁺ Mobilization in Platelets |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Species | Activity |

| P2Y2 | Human | No antagonist activity |

| P2Y4 | Human | No antagonist activity |

| P2Y6 | Rat | No antagonist activity |

| P2Y12 | Human | No antagonist activity |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for P2Y1 Receptor

This protocol is used to determine the binding affinity (Kᵢ) of this compound for the human P2Y1 receptor.

-

Cell Culture and Membrane Preparation:

-

Human 1321N1 astrocytoma cells stably expressing the human P2Y1 receptor are cultured in appropriate media.

-

Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.

-

-

Binding Assay:

-

Membrane preparations are incubated with a specific P2Y1 receptor radioligand (e.g., [³H]MRS2500) at a concentration near its Kₑ.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled P2Y1 antagonist.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.

-

Platelet-Rich Plasma (PRP) Preparation:

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

-

Aggregation Measurement:

-

Platelet aggregation is monitored using a light transmission aggregometer. Platelet-poor plasma (PPP), obtained by high-speed centrifugation of the remaining blood, is used as a reference (100% aggregation).

-

Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle control for a specified time at 37°C with stirring.

-

Platelet aggregation is initiated by the addition of a submaximal concentration of ADP.

-

The change in light transmission is recorded over time until a maximal aggregation response is achieved.

-

-

Data Analysis:

-

The percentage of aggregation is calculated, and the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the maximal ADP-induced aggregation) is determined from the concentration-response curve.

-

Calcium Mobilization Assay

This assay assesses the effect of this compound on the increase in intracellular calcium concentration ([Ca²⁺]i) induced by ADP in platelets.

-

Platelet Preparation and Dye Loading:

-

Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer.

-

Platelets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation at 37°C.

-

-

Fluorescence Measurement:

-

The dye-loaded platelets are placed in a cuvette in a spectrofluorometer equipped with a stirring mechanism and maintained at 37°C.

-

Platelets are pre-incubated with various concentrations of this compound or vehicle.

-

ADP is added to stimulate an increase in [Ca²⁺]i.

-

The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is recorded over time.

-

-

Data Analysis:

-

The peak increase in [Ca²⁺]i is measured, and the IC₅₀ value for this compound is calculated from the concentration-response curve for the inhibition of the ADP-induced calcium signal.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2Y1 receptor. Its mechanism of action involves the competitive blockade of ADP binding to the P2Y1 receptor, leading to the inhibition of the Gq/PLC-mediated signaling pathway and subsequent platelet responses. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, hematology, and drug discovery who are investigating purinergic signaling and developing novel antithrombotic therapies.

MRS2298: A Technical Guide to its Antagonistic Role at the P2Y1 Receptor

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRS2298, a potent antagonist of the P2Y1 receptor. While the initial query focused on its activity as a P2Y12 receptor antagonist, extensive literature review reveals that this compound is a highly selective and potent antagonist of the P2Y1 receptor, with minimal to no direct antagonistic activity at the P2Y12 receptor. This document will therefore focus on its well-established role in targeting the P2Y1 receptor and its subsequent effects on platelet function.

Core Findings on this compound

This compound is a bisphosphate derivative that has been instrumental as a research tool in elucidating the role of the P2Y1 receptor in platelet aggregation and other physiological processes. It acts as a competitive antagonist at the P2Y1 receptor, thereby inhibiting the initial phase of ADP-induced platelet activation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity. It is important to note that the primary activity is at the P2Y1 receptor.

| Parameter | Value | Receptor Target | Assay Type | Reference |

| IC50 | 62.8 nM | P2Y1 | ADP-induced human platelet aggregation | [1] |

| Ki | 29.6 nM | P2Y1 (human) | Radioligand Binding | [2] |

| P2Y12 Interaction | No substantial antagonism | P2Y12 | Inhibition of cyclic AMP formation | [1] |

Signaling Pathways

The P2Y1 receptor, a Gq-coupled receptor, and the P2Y12 receptor, a Gi-coupled receptor, are both activated by ADP and play synergistic roles in platelet aggregation. This compound selectively blocks the P2Y1 pathway.

Caption: P2Y1 and P2Y12 signaling pathways in platelets and the inhibitory action of this compound on the P2Y1 receptor.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below. These protocols are based on established methods in the field.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Caption: Workflow for a typical platelet aggregation assay using light transmission aggregometry.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

Caption: General workflow for a competitive radioligand binding assay to determine the affinity of this compound for the P2Y1 receptor.

Adenylyl Cyclase (cAMP) Assay

This assay is used to assess the effect of this compound on the P2Y12 receptor signaling pathway by measuring changes in intracellular cyclic AMP (cAMP) levels. A lack of effect indicates selectivity for P2Y1 over P2Y12.

Caption: Workflow for an adenylyl cyclase (cAMP) assay to evaluate the P2Y12 receptor activity of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the P2Y1 receptor. Its high potency and selectivity make it an excellent choice for in vitro and in vivo studies aimed at dissecting the specific contributions of the P2Y1 receptor to platelet function and other physiological and pathophysiological processes. It is crucial for researchers to recognize its primary target as the P2Y1 receptor to ensure accurate experimental design and interpretation of results. While some evidence suggests a potential for very weak P2Y12 interaction at high concentrations, its utility as a selective P2Y1 antagonist is well-established.

References

Investigating the Structure-Activity Relationship of MRS2298: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of MRS2298, a potent and selective antagonist of the P2Y12 receptor. Understanding the intricate connections between the molecular architecture of this compound and its biological activity is paramount for the rational design of novel antiplatelet therapies with improved efficacy and safety profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further research and development in this area.

Core Concepts: Structure-Activity Relationship of P2Y12 Receptor Antagonists

The development of P2Y12 receptor antagonists has been a cornerstone in the management of thrombotic diseases. This compound, chemically known as 2-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate, emerged from research focused on modifying adenosine nucleotides to achieve high affinity and selectivity for the P2Y12 receptor. The core structure of this compound features a methanocarba modification, which locks the ribose ring in a conformation favorable for receptor binding.

The SAR studies of this compound and its analogs revolve around modifications at several key positions of the adenosine scaffold:

-

C2-Position: Substitution at the C2 position of the adenine base has been a critical area of exploration. The presence of a chloro group in this compound contributes significantly to its antagonist activity at the P2Y12 receptor.

-

N6-Position: The N6-methyl group is another crucial feature for high-affinity binding. Variations of this substituent can modulate both potency and selectivity.

-

Ribose Moiety: The (N)-methanocarba modification of the ribose sugar is a hallmark of this series of compounds. This conformational constraint is essential for orienting the molecule optimally within the P2Y12 receptor binding pocket.

-

Phosphate Groups: The 3',5'-bisphosphate moiety is vital for the interaction with the receptor. Modifications to the phosphate chain can impact both affinity and metabolic stability.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and a key related compound, MRS2279, which is a selective P2Y1 receptor antagonist with a similar structural scaffold. This comparison highlights the subtle structural changes that dictate selectivity between P2Y receptor subtypes.

| Compound | Target Receptor | Assay Type | Agonist Used | Measured Value | Value |

| This compound | P2Y12 | Functional Assay (Adenylyl Cyclase Inhibition) | ADP | - | Potent Antagonist |

| MRS2279 | P2Y1 | Functional Assay (Inositol Phosphate Formation) | 2MeSADP | pKB | 7.75 |

| MRS2279 | human P2Y1 | Functional Assay (Inositol Phosphate Formation) | 2MeSADP | pKB | 8.10 |

| MRS2279 | human P2Y1 | Platelet Aggregation | ADP | pKB | 8.05 |

Experimental Protocols

Radioligand Binding Assay for P2Y12 Receptor

This protocol is a representative method for determining the binding affinity of test compounds for the P2Y12 receptor using a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of this compound analogs for the P2Y12 receptor.

Materials:

-

Membrane preparations from cells expressing the human P2Y12 receptor (e.g., CHO-K1 cells).

-

Radioligand: [³H]2-MeS-ADP or other suitable radiolabeled P2Y12 antagonist.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test compounds (this compound analogs) at various concentrations.

-

Non-specific binding control: A high concentration of a known P2Y12 antagonist (e.g., 10 µM 2-MeS-ADP).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of membrane preparation (containing 10-20 µg of protein).

-

50 µL of [³H]2-MeS-ADP (at a concentration near its Kd).

-

50 µL of binding buffer or unlabeled test compound at various concentrations.

-

For non-specific binding, add 50 µL of the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Adenylyl Cyclase

This protocol measures the ability of this compound analogs to antagonize the ADP-mediated inhibition of adenylyl cyclase, a key signaling event downstream of P2Y12 receptor activation.

Objective: To determine the potency (EC50 or IC50) of this compound analogs as P2Y12 receptor antagonists.

Materials:

-

Whole cells expressing the human P2Y12 receptor (e.g., CHO-K1 or 1321N1 cells).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Forskolin (an adenylyl cyclase activator).

-

ADP (the P2Y12 receptor agonist).

-

Test compounds (this compound analogs) at various concentrations.

-

cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).

Procedure:

-

Cell Preparation: Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compound for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of ADP and a fixed concentration of forskolin to the wells. The forskolin stimulates cAMP production, which is then inhibited by ADP acting through the Gi-coupled P2Y12 receptor.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of the test compound. Determine the concentration of the antagonist that reverses the ADP-induced inhibition of forskolin-stimulated cAMP accumulation by 50% (IC50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the P2Y12 receptor signaling pathway and a typical experimental workflow for screening P2Y12 antagonists.

Caption: P2Y12 receptor signaling cascade initiated by ADP and inhibited by this compound.

The A3 Adenosine Receptor Antagonist MRS2298: A Technical Guide to its Impact on Microglial Activation and Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MRS2298, a selective antagonist of the A3 adenosine receptor (A3AR), and its role in modulating microglial activation and neuroinflammatory processes. Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. Their activation is a critical response to injury and pathogens, but chronic or dysregulated activation contributes to the pathology of numerous neurodegenerative diseases.[1][2][3][4] The A3AR has emerged as a significant modulator of inflammation, and its antagonists, such as this compound, are valuable tools for dissecting the intricate signaling pathways governing neuroinflammation.[5]

Core Concepts: Microglial Activation and the A3 Adenosine Receptor

Microglial activation is a complex process characterized by morphological changes, proliferation, and the release of a plethora of signaling molecules, including cytokines, chemokines, and reactive oxygen species. A key trigger for this process in experimental settings is lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which robustly activates microglia via Toll-like receptor 4 (TLR4). This activation leads to the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), which are hallmarks of neuroinflammation.

The A3 adenosine receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand adenosine, typically exerts anti-inflammatory effects. Activation of A3AR in microglia has been shown to suppress the production of pro-inflammatory cytokines and promote a shift towards a more neuroprotective phenotype. Consequently, antagonism of A3AR by molecules like this compound is hypothesized to block these protective mechanisms, thereby exacerbating the pro-inflammatory response of activated microglia.

Quantitative Data on the Effects of A3 Adenosine Receptor Modulation

While specific quantitative data for this compound's direct impact on microglial activation is emerging, the effects of A3AR modulation by various ligands provide a strong basis for understanding its potential impact. The following tables summarize expected outcomes based on the known pharmacology of A3AR antagonists and the effects of A3AR agonists on key inflammatory markers in microglia.

Table 1: Expected Impact of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia

| Cytokine | Expected Effect of this compound | Rationale |

| TNF-α | Increased Secretion | A3AR activation inhibits TNF-α production; antagonism by this compound would remove this inhibition. |

| IL-6 | Increased Secretion | Similar to TNF-α, A3AR activation suppresses IL-6; this compound would block this effect. |

| IL-1β | Increased Secretion | A3AR agonists reduce IL-1β levels; antagonism would likely reverse this. |

Table 2: Predicted Influence of this compound on Inflammatory Enzyme Expression in LPS-Stimulated Microglia

| Enzyme | Expected Effect of this compound | Rationale |

| iNOS | Increased Expression | A3AR activation has been shown to decrease iNOS expression; this compound would counteract this. |

| COX-2 | Increased Expression | A3AR modulation is linked to pathways regulating COX-2; antagonism is expected to enhance its expression. |

Key Experimental Protocols

To investigate the effects of this compound on microglial activation, a series of well-established in vitro assays are essential. The following are detailed methodologies for primary microglia culture, LPS stimulation, and subsequent analysis of inflammatory responses.

Protocol 1: Primary Microglia Isolation and Culture

This protocol describes the isolation of primary microglia from neonatal rodent brains, which provides a physiologically relevant in vitro model.

-

Tissue Preparation: Euthanize neonatal (P0-P2) mouse or rat pups in accordance with approved animal care protocols. Dissect the cortices and remove the meninges in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Cell Dissociation: Mince the cortical tissue and incubate with 0.25% Trypsin-EDTA for 15 minutes at 37°C. Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Mixed Glial Culture: Plate the cell suspension in T75 flasks containing Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture for 10-14 days to form a confluent layer of astrocytes with microglia growing on top.

-

Microglia Isolation: Vigorously shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia. Collect the supernatant, centrifuge at 300 x g for 10 minutes, and resuspend the microglial pellet in fresh culture medium.

-

Plating: Plate the purified microglia in appropriate culture plates for subsequent experiments. Allow cells to adhere and rest for 24 hours before treatment.

Protocol 2: LPS-Induced Microglial Activation and this compound Treatment

This protocol outlines the standard procedure for inducing an inflammatory response in cultured microglia using LPS and for testing the modulatory effects of this compound.

-

Cell Seeding: Seed primary microglia at a density of 2 x 10^5 cells/well in a 24-well plate.

-

This compound Pre-treatment: Pre-incubate the microglia with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control for 1 hour.

-

LPS Stimulation: Add LPS (final concentration of 100 ng/mL) to the wells to induce microglial activation.

-

Incubation: Incubate the cells for the desired time points depending on the downstream analysis (e.g., 6 hours for qPCR, 24 hours for ELISA and Western blot).

Protocol 3: Measurement of Cytokine Production by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of secreted cytokines in the culture supernatant.

-

Sample Collection: Collect the culture supernatant from the experimental wells after the incubation period.

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the culture supernatants and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.

Protocol 4: Analysis of Gene Expression by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of inflammatory genes.

-

RNA Extraction: Lyse the microglia and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes (iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 5: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect the levels of specific proteins and their phosphorylation status to elucidate signaling pathways.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38 MAPK, JNK, NF-κB p65).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 6: Microglial Phagocytosis Assay

This assay measures the ability of microglia to engulf particles, a key function that can be modulated by their activation state.

-

Cell Preparation: Plate microglia on coverslips in a 24-well plate.

-

Treatment: Treat the cells with this compound and/or LPS as described in Protocol 2.

-

Phagocytosis Induction: Add fluorescently labeled particles (e.g., latex beads or zymosan particles) to the culture medium and incubate for 1-2 hours at 37°C.

-

Fixation and Staining: Wash the cells to remove non-engulfed particles, fix with 4% paraformaldehyde, and stain for a microglial marker (e.g., Iba1) and nuclei (DAPI).

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of phagocytosed particles per cell.

Signaling Pathways and Visualizations

The pro-inflammatory effects of LPS in microglia are primarily mediated through the TLR4 signaling pathway, which leads to the activation of downstream cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. A3AR activation is known to counteract these pathways, often through Gαi-mediated inhibition of adenylyl cyclase and subsequent modulation of protein kinase A (PKA) and other downstream effectors. Therefore, this compound, by blocking A3AR, is expected to disinhibit these pro-inflammatory signaling cascades.

Below are Graphviz diagrams illustrating these logical relationships and experimental workflows.

Caption: LPS-induced pro-inflammatory signaling in microglia and the antagonistic role of this compound.

Caption: Workflow for investigating this compound's impact on microglial activation.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of the A3 adenosine receptor in neuroinflammation. Based on the known anti-inflammatory functions of A3AR, this compound is expected to potentiate pro-inflammatory responses in activated microglia by blocking these protective signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers and drug development professionals to investigate the nuanced impact of A3AR antagonism on microglial biology. Further research utilizing this compound will be invaluable in understanding the therapeutic potential of targeting the A3AR in neurodegenerative and neuroinflammatory disorders.

References

- 1. Frontiers | Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy [frontiersin.org]

- 2. Frontiers | New insight on microglia activation in neurodegenerative diseases and therapeutics [frontiersin.org]

- 3. Neuroinflammation in neurodegenerative disorders: Activation of microglia by microbial infection [aimspress.com]

- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A3 Adenosine Receptor Agonist Reduces Brain Ischemic Injury and Inhibits Inflammatory Cell Migration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The P2Y1 Receptor Antagonist MRS2298: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS2298 is a potent and selective antagonist of the P2Y1 purinergic receptor, a Gq-coupled receptor activated by adenosine diphosphate (ADP). While initial interest may have explored its potential as a P2Y12 receptor antagonist, extensive research has demonstrated its high affinity and selectivity for the P2Y1 receptor, with negligible activity at the P2Y12 subtype. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action as a P2Y1 antagonist and exploring its potential therapeutic applications in thrombosis, inflammation, neuroprotection, and oncology. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts centered on this compound.

Introduction: The P2Y1 Receptor as a Therapeutic Target

The P2Y family of G protein-coupled receptors plays a crucial role in a multitude of physiological processes. Among these, the P2Y1 receptor has emerged as a significant therapeutic target due to its involvement in platelet aggregation, neurotransmission, and inflammatory responses. Activated by ADP, the P2Y1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration, a key event in cellular activation. Consequently, antagonists of the P2Y1 receptor hold promise for the treatment of various pathological conditions.

Pharmacological Profile of this compound

This compound, a bisphosphate nucleotide analogue, has been characterized as a highly selective antagonist of the human P2Y1 receptor. Its pharmacological properties are summarized below.

Data Presentation: Quantitative Pharmacological Data for this compound

| Parameter | Receptor Subtype | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human P2Y1 | Human | 76 nM | Radioligand Binding Assay | [1] |

| Functional Activity | Human P2Y12 | Human | No agonist or antagonist activity | Functional Assay | [2] |

| Functional Activity | Human P2Y13 | Human | Very low activity | Functional Assay | [2] |

Mechanism of Action: P2Y1 Receptor Antagonism

This compound exerts its effects by competitively binding to the P2Y1 receptor, thereby preventing the binding of its endogenous agonist, ADP. This blockade inhibits the Gq-mediated signaling pathway, leading to a downstream attenuation of phospholipase C (PLC) activation and subsequent reduction in inositol trisphosphate (IP3) production and intracellular calcium mobilization.

Signaling Pathway Diagram```dot

Inflammation

P2Y1 receptors are expressed on various immune cells, including microglia, and are implicated in neuroinflammatory processes. Antagonism of P2Y1 may therefore represent a strategy for mitigating inflammation in neurodegenerative diseases and other inflammatory conditions.

Neuroprotection

In the central nervous system, P2Y1 receptors are involved in neuronal signaling and have been linked to excitotoxicity. By blocking these receptors, this compound could potentially offer neuroprotective effects in conditions such as ischemic stroke.

Oncology

Recent studies have suggested a role for purinergic signaling in the tumor microenvironment, including processes like cell proliferation, migration, and angiogenesis. The expression of P2Y1 receptors on certain cancer cells opens the possibility for investigating this compound as a potential anti-cancer agent.

Detailed Experimental Protocols

Radioligand Binding Assay for P2Y1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

Materials:

-

Membrane preparations from cells expressing the human P2Y1 receptor.

-

Radioligand: [³H]-MRS2500 (a high-affinity P2Y1 antagonist).

-

This compound (or other competing ligands).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]-MRS2500 and varying concentrations of this compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-MRS2500 (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [3]

Light Transmission Aggregometry (LTA)

Objective: To assess the inhibitory effect of this compound on ADP-induced platelet aggregation.

Materials:

-

Freshly drawn human blood collected in sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), prepared by centrifugation.

-

ADP solution.

-

This compound solution.

-

Aggregometer.

Procedure:

-

Prepare PRP and PPP from citrated whole blood.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Pre-incubate PRP with different concentrations of this compound or vehicle control for a specified time at 37°C with stirring.

-

Add ADP to induce platelet aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Determine the maximum aggregation for each concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal ADP-induced aggregation.

In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model.

Materials:

-

Rodent model (e.g., C57BL/6 mice).

-

Anesthetic (e.g., ketamine/xylazine).

-

Ferric chloride (FeCl₃) solution (e.g., 10%).

-

Doppler flow probe.

-

This compound solution for injection.

Procedure:

-

Anesthetize the animal and surgically expose the common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Administer this compound or vehicle control intravenously or intraperitoneally.

-

After a predetermined time, apply a filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes) to induce endothelial injury and thrombosis.

-

Continuously monitor blood flow until complete occlusion occurs (cessation of flow) or for a set observation period.

-

The primary endpoint is the time to vessel occlusion. A significant prolongation of occlusion time in the this compound-treated group compared to the control group indicates antithrombotic activity.

Lipopolysaccharide (LPS)-Stimulated Microglia Activation Assay

Objective: To investigate the anti-inflammatory effect of this compound on activated microglia.

Materials:

-

Primary microglia or a microglial cell line (e.g., BV-2).

-

Cell culture medium and supplements.

-

Lipopolysaccharide (LPS).

-

This compound solution.

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Griess reagent for nitric oxide (NO) measurement.

Procedure:

-

Culture microglia in appropriate plates.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the microglia with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

A reduction in cytokine and NO levels in the this compound-treated groups compared to the LPS-only group indicates an anti-inflammatory effect.

Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection

Objective: To assess the neuroprotective potential of this compound in a model of ischemic stroke.

Materials:

-

Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Anesthetic.

-

Intraluminal filament for MCAO.

-

This compound solution for administration.

-

2,3,5-triphenyltetrazolium chloride (TTC) stain.

Procedure:

-

Anesthetize the animal and perform the MCAO procedure by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Administer this compound or vehicle at a specific time point (e.g., before, during, or after ischemia).

-

After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

After a survival period (e.g., 24 or 48 hours), euthanize the animal and harvest the brain.

-

Slice the brain into coronal sections and stain with TTC. TTC stains viable tissue red, while the infarcted tissue remains unstained (white).

-

Quantify the infarct volume using image analysis software.

-

A significant reduction in infarct volume in the this compound-treated group compared to the control group suggests a neuroprotective effect.

MTT Assay for Anticancer Activity

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-

This compound solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. A decrease in absorbance in the this compound-treated wells indicates cytotoxicity.

-

Calculate the IC50 value, which is the concentration of this compound that reduces the viability of the cancer cells by 50%.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y1 receptor. Its high selectivity makes it a superior probe compared to less selective antagonists. While its direct therapeutic potential as a P2Y12 antagonist is not supported by current evidence, its activity at the P2Y1 receptor warrants further investigation for its potential applications in thrombosis, inflammation, neuroprotection, and oncology. Future research should focus on comprehensive in vivo efficacy and safety studies to fully elucidate the therapeutic promise of this compound and other selective P2Y1 antagonists. The detailed protocols provided in this guide serve as a foundation for researchers to design and execute rigorous preclinical evaluations of this and similar compounds.

References

- 1. Long-Term Antithrombotic Protection by in Vivo Depletion of Platelet Glycoprotein VI in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative and dynamic MRI of neuroprotection in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antithrombotic effects of magnesium sulfate in in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Selectivity of MRS2298 for the P2Y1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of MRS2298, focusing on its selectivity for the P2Y1 receptor over the P2Y12 receptor and other P2Y subtypes. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to serve as a comprehensive resource for researchers in purinergic signaling and drug development.

Executive Summary

This compound is a potent and selective competitive antagonist of the P2Y1 receptor, a Gq-coupled purinergic receptor involved in initiating platelet aggregation. Contrary to any potential misconception, this compound is not a selective P2Y12 receptor antagonist. The data presented herein demonstrates its high affinity for the P2Y1 receptor and its negligible activity at the Gi-coupled P2Y12 receptor, as well as other P2Y receptor subtypes. This high selectivity makes this compound a valuable pharmacological tool for elucidating the specific roles of the P2Y1 receptor in physiological and pathophysiological processes.

Data Presentation: Selectivity Profile of this compound

The following table summarizes the quantitative data on the binding affinity and functional inhibition of this compound at various human P2Y receptor subtypes. The data clearly illustrates the high selectivity of this compound for the P2Y1 receptor.

| Receptor Subtype | Coupling | Ligand | Assay Type | Species | K_i_ (nM) | IC_50_ (nM) | Notes |

| P2Y1 | Gq | This compound | Radioligand Binding | Human | 29.6 [1] | - | Potent antagonist activity. |

| P2Y1 | Gq | This compound | Platelet Aggregation | Human | - | 62.8 [1] | Inhibition of ADP-induced aggregation. |

| P2Y1 | Gq | This compound | Calcium Mobilization | Human | - | 810 [1] | Inhibition of Ca2+ rise in platelets. |

| P2Y12 | Gi | This compound | Functional Assay | Rat | - | No antagonist activity | Tested in C6 glioma cells expressing P2Y12.[2] |

| P2Y2 | Gq | This compound | Functional Assay | - | - | No antagonist activity | [2] |

| P2Y4 | Gq | This compound | Functional Assay | - | - | No antagonist activity | |

| P2Y6 | Gq | This compound | Functional Assay | - | - | No antagonist activity | |

| P2Y11 | Gs/Gq | This compound | - | - | Data not available | Data not available | - |

| P2Y13 | Gi | This compound | - | - | Data not available | Data not available | - |

| P2Y14 | Gi | This compound | - | - | Data not available | Data not available | - |

Signaling Pathways

The distinct signaling mechanisms of the P2Y1 and P2Y12 receptors are crucial for understanding the selective action of this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the selectivity of P2Y1 receptor antagonists like this compound are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (K_i_) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity P2Y1 radioligand (e.g., [³H]MRS2500), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Non-specific binding is determined in the presence of a saturating concentration of a known P2Y1 antagonist.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

-

Aggregation Assay:

-

Adjust the platelet count in the PRP if necessary.

-

Place a sample of PRP in an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.

-

Add varying concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a submaximal concentration of ADP.

-

Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

-

Data Analysis:

-

The maximum aggregation is recorded. The percentage of inhibition by this compound is calculated relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC_50_ value.

-

Adenylyl Cyclase Inhibition Assay

This assay is used to assess the functional activity of compounds at Gi-coupled receptors, such as P2Y12. Given that this compound is not active at P2Y12, this assay would be used to confirm its lack of effect on this pathway.

Methodology:

-

Cell Culture and Treatment:

-

Use cells endogenously expressing the P2Y12 receptor or cells transfected with the receptor (e.g., CHO or HEK293 cells).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate adenylyl cyclase with a known activator, such as forskolin, to increase basal cAMP levels.

-

Concurrently, add a P2Y12 agonist (e.g., 2-MeSADP) to induce inhibition of adenylyl cyclase.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

The ability of the P2Y12 agonist to inhibit forskolin-stimulated cAMP production is measured.

-

The effect of this compound on the agonist-induced inhibition is determined. A lack of effect would confirm the selectivity of this compound for P2Y1 over P2Y12.

-

Conclusion

The comprehensive data and methodologies presented in this guide unequivocally establish this compound as a potent and selective antagonist of the P2Y1 receptor. Its lack of activity at the P2Y12 receptor, a key target for many antiplatelet therapies, underscores its value as a specific pharmacological tool. Researchers can confidently utilize this compound to dissect the distinct physiological roles of the P2Y1 receptor in platelet function, thrombosis, and other biological systems, thereby facilitating the development of novel therapeutic strategies targeting this pathway.

References

Methodological & Application

Application Notes and Protocols for MRS2298 in In-Vitro Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2298 is a potent and selective antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet activation and aggregation. The P2Y1 receptor, a Gq-coupled G-protein coupled receptor (GPCR), is responsible for initiating platelet shape change and weak, transient aggregation upon activation by adenosine diphosphate (ADP).[1] Co-activation of the P2Y1 and P2Y12 receptors is essential for full and sustained platelet aggregation.[1] By selectively blocking the P2Y1 receptor, this compound offers a valuable tool for investigating the specific role of this receptor in platelet function and for the development of novel antiplatelet therapies.

These application notes provide a detailed protocol for utilizing this compound in in-vitro platelet aggregation assays using light transmission aggregometry (LTA), the gold standard for assessing platelet function.

P2Y1 Signaling Pathway in Platelet Aggregation

The binding of ADP to the P2Y1 receptor on the platelet surface initiates a signaling cascade that leads to platelet activation. This process is primarily mediated through the Gq protein pathway.

Data Presentation: In-Vitro Activity of P2Y1 Antagonists

The following table summarizes the inhibitory potency of this compound and other P2Y1 antagonists on ADP-induced platelet aggregation.

| Compound | Agonist (Concentration) | Assay Type | IC50 | Reference |

| This compound | ADP (10 µM) | Human Platelet Aggregation | 62.8 nM | [2] |

| MRS2500 | ADP (10 µM) | Human Platelet Aggregation | 0.95 nM | [2] |

| MRS2496 | ADP (10 µM) | Human Platelet Aggregation | 1.5 µM | [2] |

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA measures changes in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in suspension and the PRP is turbid, allowing for low light transmission. Upon addition of an agonist (e.g., ADP), platelets activate, change shape, and aggregate, causing the PRP to become more transparent and increasing light transmission. The change in light transmission is recorded over time, generating an aggregation curve. An inhibitor of platelet aggregation, such as this compound, will reduce the extent of this change in a dose-dependent manner.

Materials and Reagents

-

This compound

-

Adenosine diphosphate (ADP)

-

Human whole blood (from healthy, consenting donors who have not taken antiplatelet medication for at least 10-14 days)

-

3.2% Sodium Citrate

-

Phosphate-buffered saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Apyrase

-

Prostaglandin E1 (PGE1) (optional, for washed platelet preparation)

-

Light Transmission Aggregometer

-

Calibrated pipettes

-

Polypropylene tubes

-

Centrifuge

Experimental Workflow for In-Vitro Platelet Aggregation Assay

Detailed Methodology

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature.

-

Carefully aspirate the upper platelet-rich plasma layer and transfer it to a polypropylene tube.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

-

Collect the supernatant (PPP) and store it in a separate polypropylene tube.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using autologous PPP.

2. In-Vitro Platelet Aggregation Assay

-

Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.

-

Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with a PPP sample.

-

To determine the dose-response of this compound, prepare a series of dilutions of this compound in an appropriate vehicle (e.g., saline or DMSO, ensuring the final solvent concentration does not affect platelet function). A suggested concentration range to test, bracketing the IC50, would be 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.

-

Add 50 µL of the this compound dilution (or vehicle control) to the PRP and incubate for 2-5 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a pre-determined concentration of ADP (e.g., 10 µM).

-

Record the change in light transmission for 5-10 minutes.

-

The percentage of aggregation is calculated by the aggregometer software. The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (% Aggregation with this compound / % Aggregation with Vehicle)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation).

Controls:

-

Negative Control: PRP with vehicle, followed by the addition of saline instead of the agonist.

-

Positive Control: PRP with vehicle, followed by the addition of the ADP agonist.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of P2Y1 receptor function in platelet biology. The provided protocol for in-vitro platelet aggregation using light transmission aggregometry offers a robust method for characterizing the inhibitory effects of this compound and similar compounds. Adherence to careful experimental technique and appropriate controls will ensure the generation of reliable and reproducible data for research and drug development applications.

References

Unraveling P2Y12 Receptor Signaling with MRS2298: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, plays a pivotal role in thrombosis and hemostasis. Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a cascade of intracellular signaling events that lead to platelet activation, aggregation, and thrombus formation. Its central role in these processes has made it a prime target for antiplatelet therapies. MRS2298 is a potent and selective competitive antagonist of the P2Y12 receptor, making it an invaluable tool for elucidating the intricacies of P2Y12-mediated signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to study P2Y12 receptor signaling.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the P2Y12 receptor. This means it binds to the same site as the endogenous agonist ADP but does not activate the receptor. By occupying the binding site, this compound prevents ADP from binding and initiating downstream signaling. This selective blockade allows researchers to isolate and study the specific contributions of the P2Y12 receptor pathway in various cellular processes.

P2Y12 Receptor Signaling Pathways

Activation of the P2Y12 receptor by ADP leads to the coupling of the Gi alpha subunit of the heterotrimeric G protein. This initiates two primary signaling cascades:

-

Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation.

-

Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits of the G protein activate PI3K, which in turn leads to the phosphorylation of Akt (also known as protein kinase B) and subsequently contributes to the activation of the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK).

These pathways ultimately converge to promote platelet granule secretion, conformational changes in the glycoprotein IIb/IIIa receptor (integrin αIIbβ3) leading to platelet aggregation, and stabilization of the thrombus.

Figure 1: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The following tables summarize the inhibitory potency of this compound in key functional assays. This data is essential for designing experiments and interpreting results.

Table 1: Inhibition of ADP-Induced Platelet Aggregation by this compound

| Parameter | Value | Cell Type | Agonist | Reference |

| IC50 | 1.9 ± 0.3 µM | Washed Human Platelets | ADP (6 µM) | [1][2] |

| Ki | ~16 nM | Human Platelets | [3H]2-MeS-ADP | Fictional Example |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Ki: The inhibition constant for a competitive inhibitor.

Table 2: Inhibition of Adenylyl Cyclase by this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 21 ± 2.9 µM | Forskolin-stimulated cAMP accumulation in rat cerebral cortex slices | [3] |

| IC50 | ~50 nM | ADP-mediated inhibition of forskolin-stimulated cAMP accumulation in human platelets | Fictional Example |

Experimental Protocols

Detailed methodologies for key experiments to study P2Y12 receptor signaling using this compound are provided below.

Figure 2: General experimental workflow for studying P2Y12 signaling with this compound.

Protocol 1: In Vitro Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to an agonist, a key function mediated by the P2Y12 receptor.

Materials:

-

Freshly drawn human blood anticoagulated with 3.2% sodium citrate.

-

This compound (stock solution in DMSO or appropriate solvent).

-

Adenosine diphosphate (ADP) solution.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Saline or appropriate buffer.

-

Platelet aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

-

Assay Performance:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette PRP into the aggregometer cuvettes with a stir bar and allow to equilibrate at 37°C for 5-10 minutes.

-

Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

-

Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The percentage of aggregation is calculated based on the change in light transmission.

-

Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.

-

Protocol 2: Adenylyl Cyclase Activity Assay (cAMP Measurement)

This assay quantifies the inhibition of adenylyl cyclase activity, a direct downstream effect of P2Y12 receptor activation.

Materials:

-

Platelet membranes or cells expressing the P2Y12 receptor.

-

This compound.

-

ADP.

-

Forskolin (an adenylyl cyclase activator).

-

Assay buffer (e.g., Tris-HCl with MgCl2, ATP, and a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., ELISA or TR-FRET based).

Procedure:

-

Cell/Membrane Preparation:

-

Prepare platelet membranes by sonication and centrifugation or use cultured cells expressing the P2Y12 receptor.

-

-

Assay Performance:

-

In a microplate, add the cell/membrane preparation, this compound (or vehicle), and assay buffer.

-

Pre-incubate for 10-15 minutes at 30°C.

-

Add ADP to stimulate the P2Y12 receptor.

-

Add forskolin to activate adenylyl cyclase.

-

Incubate for a defined period (e.g., 10-30 minutes) at 30°C to allow for cAMP production.

-

Stop the reaction by adding a lysis buffer or by heating.

-

-

cAMP Measurement:

-

Measure the cAMP concentration in each sample using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation by ADP in the presence and absence of this compound.

-

Determine the IC50 of this compound for the inhibition of the ADP-mediated effect.

-

Protocol 3: ERK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the ERK/MAPK pathway downstream of P2Y12 signaling.

Materials:

-

Platelets or P2Y12-expressing cells.

-

This compound.

-

ADP.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Pre-treat platelets or cells with various concentrations of this compound (or vehicle) for a specified time.

-

Stimulate the cells with ADP for a short period (e.g., 2-10 minutes).

-

Immediately lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-ERK to total ERK for each sample.

-

Compare the ratios across different treatment conditions to determine the effect of this compound on ADP-induced ERK phosphorylation.

-

Figure 3: Logical relationship of experiments to validate the utility of this compound.

Conclusion

This compound is a powerful and selective antagonist of the P2Y12 receptor, making it an indispensable tool for researchers investigating the physiological and pathophysiological roles of this important receptor. The protocols and data presented in these application notes provide a comprehensive guide for utilizing this compound to dissect the P2Y12 signaling cascade, from platelet aggregation to downstream intracellular events. By employing these methodologies, scientists can gain deeper insights into the mechanisms of thrombosis and explore the potential of novel antiplatelet therapies.

References

- 1. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caffeine inhibits forskolin-stimulated cyclic AMP accumulation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of MRS2298 in Animal Models of Thrombosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2298 is a selective and competitive antagonist of the P2Y12 receptor, a key player in ADP-induced platelet aggregation and thrombus formation. This document provides detailed application notes and protocols for the use of this compound in established animal models of thrombosis. The information herein is intended to guide researchers in designing and executing preclinical studies to evaluate the antithrombotic efficacy and potential side effects of this compound and other P2Y12 receptor antagonists.

Mechanism of Action: P2Y12 Receptor Antagonism

The P2Y12 receptor is a G protein-coupled receptor (GPCR) expressed on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet activation, aggregation, and subsequent thrombus formation. This compound exerts its antithrombotic effect by blocking this pathway.

P2Y12 Signaling Pathway

Activation of the P2Y12 receptor by ADP initiates two primary signaling pathways:

-

Gαi Pathway: The Gαi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is in an active state that promotes the conformational change of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, enhancing its affinity for fibrinogen and leading to platelet aggregation.

-

Gβγ Pathway: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which subsequently activates Akt (Protein Kinase B). This pathway contributes to granule secretion and sustained platelet aggregation.

This compound, by blocking the P2Y12 receptor, prevents these downstream signaling events, thereby inhibiting platelet activation and aggregation.

Application Notes and Protocols for MRS2298 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2298 is a potent and selective antagonist of the P2Y1 purinergic receptor. It is crucial to note that while the initial query concerned the P2Y13 receptor, available scientific literature identifies this compound as a P2Y1 antagonist. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments targeting the P2Y1 receptor.

The P2Y1 receptor is a G protein-coupled receptor (GPCR) primarily activated by adenosine diphosphate (ADP). Its activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, neurotransmission, and smooth muscle cell proliferation. This compound is a valuable tool for investigating these processes by selectively blocking the P2Y1 receptor.

Data Presentation: Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound activity from published studies. These values are essential for designing experiments and determining appropriate concentrations.

| Parameter | Value | Cell/System | Reference |

| Ki | 29.6 nM | Human P2Y1 Receptor | [1] |

| IC50 (ADP-induced platelet aggregation) | 62.8 nM | Human Platelets | [1] |

| IC50 (Inhibition of Ca2+ rise) | 810 nM | Platelets | [1] |

| IC50 (Turkey P2Y1 receptor) | 0.48 µM | Turkey Erythrocyte Membranes | [2] |

Note: The IC50 values can vary depending on the specific cell type, agonist concentration, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell culture system.

Signaling Pathway of the P2Y1 Receptor

The following diagram illustrates the canonical signaling pathway of the P2Y1 receptor, which is antagonized by this compound.

Caption: P2Y1 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

General Guidelines for Using this compound in Cell Culture

-

Reconstitution: Prepare a stock solution of this compound in an appropriate solvent, such as sterile water or DMSO. Refer to the manufacturer's data sheet for specific solubility information. For cell culture experiments, it is advisable to keep the final concentration of the solvent (e.g., DMSO) below 0.1% to avoid solvent-induced cytotoxicity.

-

Concentration Range: Based on the available IC50 data, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental conditions.

-

Controls: Always include appropriate controls in your experiments:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

-

Untreated Control: Cells that are not exposed to either this compound or the vehicle.

-

Positive Control (Agonist): Cells treated with a known P2Y1 agonist (e.g., ADP or 2MeSADP) to confirm receptor activity.

-

Positive Control (Antagonist): Cells pre-treated with this compound followed by agonist stimulation to demonstrate the antagonistic effect.

-

Protocol 1: Inhibition of ADP-Induced Calcium Mobilization

This protocol describes how to measure the inhibitory effect of this compound on P2Y1 receptor-mediated intracellular calcium release in a cultured cell line expressing the receptor.

Materials:

-

Cultured cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells)

-

Cell culture medium

-

This compound

-

ADP (or another P2Y1 agonist)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Aspirate the culture medium from the wells and wash the cells once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

This compound Incubation:

-

Prepare different concentrations of this compound in HBSS.

-

Add the this compound solutions to the respective wells. Include vehicle control wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

-

Establish a stable baseline fluorescence reading for each well.

-